molecular formula C17H13N3O4S B2893332 N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921921-33-7

N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2893332
CAS No.: 921921-33-7
M. Wt: 355.37
InChI Key: ZZFUSIZRFHXUFP-UHFFFAOYSA-N
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Description

The compound “N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” contains several functional groups including a phenylthio group, an oxadiazole ring, and a benzo[d][1,3]dioxole ring. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The aromatic protons in the benzo[d][1,3]dioxole and phenyl groups would likely exhibit different signals in NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. For example, the phenylthio group might undergo reactions with electrophiles .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the oxadiazole ring could contribute to the compound’s stability and reactivity .

Scientific Research Applications

Synthesis and Anticancer Activity

One area of research focuses on the design and synthesis of compounds structurally related to N-(5-((phenylthio)methyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide, particularly those incorporating the oxadiazole moiety. For instance, a study by Ravinaik et al. (2021) discussed the synthesis of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxy­phenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which were evaluated for anticancer activity against several cancer cell lines. This research highlighted the potential of such compounds in cancer treatment, with several derivatives showing higher anticancer activities than the reference drug etoposide Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.

Antimicrobial and Antitubercular Activity

Another facet of research has been the exploration of the antimicrobial and antitubercular properties of compounds with similar structural features. A study by Nayak et al. (2016) synthesized and evaluated N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives for their in vitro antitubercular activities. The findings revealed significant activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of new antitubercular agents Synthesis and antimycobacterial screening of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives.

Novel Synthetic Methodologies

The research on these compounds also extends to the development of novel synthetic methodologies. For instance, the synthesis of 2-phenyl-4,5-substituted oxazoles by Kumar et al. (2012) involving intramolecular copper-catalyzed cyclization represents an efficient approach to constructing complex molecules containing oxazole and oxadiazole rings. This method could be applicable to the synthesis of a wide range of biologically active compounds, including those related to this compound Synthesis of 2-phenyl-4,5-substituted oxazoles by copper-catalyzed intramolecular cyclization of functionalized enamides.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, given the biological activity of similar compounds, it could be interesting to explore its potential as a therapeutic agent .

Properties

IUPAC Name

N-[5-(phenylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c21-16(11-6-7-13-14(8-11)23-10-22-13)18-17-20-19-15(24-17)9-25-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZFUSIZRFHXUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(O3)CSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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